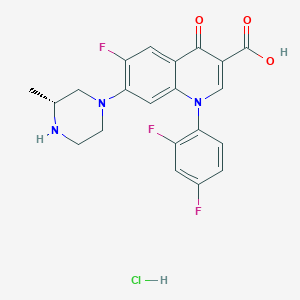

Temafloxacin hydrochloride, (R)-

Description

Historical Context of Fluoroquinolone Development and Significance

The journey of quinolone antibiotics began in the 1960s with the discovery of nalidixic acid, a compound primarily effective against Gram-negative bacteria and largely limited to treating urinary tract infections. mdpi.comoup.com This initial discovery paved the way for extensive research and development, leading to the synthesis of over 10,000 analogues. mdpi.comnih.gov A significant breakthrough occurred with the introduction of a fluorine atom at the 6-position of the quinolone ring, giving rise to the fluoroquinolone subclass. mdpi.com This modification broadened the antibacterial spectrum and improved pharmacokinetic properties. nih.gov

The first 6-fluorinated quinolone, norfloxacin (B1679917), marked a new era in the 1970s, and subsequent developments led to highly successful drugs like ciprofloxacin (B1669076), which exhibited strong activity against a wide range of Gram-negative pathogens and some Gram-positive species. nih.govoup.com The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. drugbank.comnih.gov This unique mechanism, coupled with their broad-spectrum activity and favorable pharmacokinetics, established fluoroquinolones as a vital class of antibiotics, rivaling penicillins and macrolides in market size. nih.gov Research in the field has continuously aimed to enhance activity against resistant strains, Gram-positive cocci, and anaerobes, while also improving pharmacokinetic profiles. nih.gov

Positioning of Temafloxacin (B1682013) Hydrochloride within the Fluoroquinolone Class

Temafloxacin hydrochloride emerged as a potent, broad-spectrum fluoroquinolone. nih.gov It is characterized as a difluoro quinolone, and its development was part of the ongoing effort to expand the utility of this antibiotic class. nih.gov Marketed by Abbott Laboratories under the name Omniflox, it was initially approved for use in the United States in 1992. drugbank.comdrugbank.com

Temafloxacin demonstrated excellent activity against a wide array of bacteria. Its in vitro activity was notable against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis, as well as agents of sexually transmitted diseases such as Neisseria gonorrhoeae. nih.gov Furthermore, it showed efficacy against various Enterobacteriaceae, Campylobacter, Vibrio, and Acinetobacter species. nih.gov Compared to its predecessors, temafloxacin exhibited improved in vitro activity against Streptococcus pneumoniae and anaerobic bacteria, including Bacteroides fragilis. nih.gov However, its activity against Pseudomonas aeruginosa was observed to be lower than that of ciprofloxacin. nih.gov

Despite its promising antibacterial profile, temafloxacin was withdrawn from the market shortly after its introduction due to reports of serious adverse reactions. drugbank.comdrugbank.commsdmanuals.com This "temafloxacin syndrome" included severe conditions like hemolytic anemia, renal impairment, and hepatotoxicity. nih.gov This underscored that despite structural similarities, individual fluoroquinolones can have distinct safety profiles. nih.gov

Research Focus on the (R)-Enantiomer of Temafloxacin Hydrochloride

The presence of a chiral center in the temafloxacin molecule led to specific research into its individual enantiomers, the (R)- and (S)-forms. nih.gov Chirality can significantly impact the biological activity of a drug, as seen with other chiral quinolones like ofloxacin (B1677185), where the (S)-enantiomer (levofloxacin) is responsible for the majority of the antibacterial effect. acs.orgnih.gov

Chemical and Physical Properties of Temafloxacin Hydrochloride

| Property | Value | Source |

| IUPAC Name | 1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | drugbank.com |

| Chemical Formula | C21H19ClF3N3O3 | drugbank.com |

| Molecular Weight | 453.85 g/mol | drugbank.com |

| Polar Surface Area | 72.88 Ų | drugbank.com |

| Rotatable Bond Count | 3 | drugbank.com |

| Hydrogen Bond Donor Count | 2 | drugbank.com |

| Hydrogen Bond Acceptor Count | 6 | drugbank.com |

In Vitro Activity of Temafloxacin

| Organism | MIC90 (µg/mL) |

| Haemophilus influenzae | ≤0.06 |

| Moraxella catarrhalis | ≤0.06 |

| Neisseria meningitidis | ≤0.06 |

| Bordetella pertussis | ≤0.06 |

| Legionella pneumophila | ≤0.06 |

| Neisseria gonorrhoeae | ≤0.015 |

| Chlamydia trachomatis | 0.25 |

| Enterobacteriaceae | ≤0.5 |

| Pseudomonas aeruginosa | ~4 |

| Source: nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

130982-84-2 |

|---|---|

Molecular Formula |

C21H19ClF3N3O3 |

Molecular Weight |

453.8 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23;/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30);1H/t11-;/m1./s1 |

InChI Key |

DDVJEYDLTXRYAJ-RFVHGSKJSA-N |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F.Cl |

Origin of Product |

United States |

Synthetic Pathways and Enantioselective Methodologies for R Temafloxacin Hydrochloride

General Synthetic Strategies for Fluoroquinolone Carboxylic Acid Derivatives

The synthesis of fluoroquinolone carboxylic acid derivatives, the core structure of compounds like temafloxacin (B1682013), typically involves multi-step approaches to construct the fundamental quinolone ring system. bohrium.comworktribe.com These strategies often culminate in key reactions such as carboxylic ester hydrolysis and nucleophilic substitution to introduce desired functional groups. bohrium.comworktribe.com

Multistep Synthesis Approaches to the Quinolone Core

The construction of the quinolone core is a foundational aspect of fluoroquinolone synthesis. These multistep sequences often begin with appropriately substituted aniline (B41778) derivatives. nih.gov A common strategy involves the reaction of an aniline with a β-ketoester or a similar three-carbon component to form an enamine, which is then cyclized to create the quinolone ring. psu.eduworktribe.com Variations of this approach, such as the Gould-Jacobs reaction, are frequently employed.

Another significant strategy involves the reaction of a substituted benzoic acid chloride with a derivative of dimethylaminoacrylic acid ester. psu.edu The resulting product undergoes an amine exchange, followed by a base-induced cyclization to form the quinolone ring system. psu.edu These synthetic routes are designed to be adaptable, allowing for the introduction of various substituents on the quinolone core to modulate the compound's biological activity. bohrium.comworktribe.com

Key Reactions: Carboxylic Ester Hydrolysis and Nucleophilic Substitution

Two pivotal reactions in the synthesis of fluoroquinolone carboxylic acids are the hydrolysis of a carboxylic ester and nucleophilic aromatic substitution. The carboxylic acid group at the 3-position is crucial for the antibacterial activity of fluoroquinolones. mdpi.com This group is often introduced as an ester during the synthesis to protect it or to facilitate certain reactions. The final step in many synthetic sequences is the hydrolysis of this ester, typically under basic conditions, to yield the free carboxylic acid. bohrium.comyoutube.com

Nucleophilic aromatic substitution is another critical reaction, primarily for the introduction of the substituent at the C7 position of the quinolone ring. bohrium.comscielo.org.mx In the case of temafloxacin, this involves the substitution of a fluorine or chlorine atom at the C7 position with a piperazine (B1678402) derivative. lookchem.com The reactivity of the leaving group at C7 is a key consideration, with fluorine being a more effective leaving group than chlorine in this context. lookchem.com This reaction significantly influences the antibacterial spectrum and potency of the final compound. nih.govnih.gov

Enantioselective Synthesis of (R)-Temafloxacin Hydrochloride

The synthesis of the specific (R)-enantiomer of temafloxacin hydrochloride requires precise control of stereochemistry, particularly at the chiral center located on the piperazine ring. nih.gov This is achieved through various enantioselective strategies, including the introduction of a chiral auxiliary or the use of stereoselective reactions.

Introduction of Chirality at the C3 Position of the 7-Piperazin-1-yl Moiety

The chirality of (R)-temafloxacin hydrochloride originates from the 3-methylpiperazine moiety attached at the C7 position of the quinolone core. nih.gov A key strategy for achieving the desired (R)-configuration involves the synthesis of optically pure (R)-2-methylpiperazine. This can be accomplished through methods such as the resolution of a racemic mixture of 2-methylpiperazine (B152721) or by asymmetric synthesis. lookchem.com

One documented approach to obtaining optically pure enantiomers of 2-methylpiperazine involves a modified route starting from carbobenzoxyglycyl-D-alanine methyl ester to produce (R)-(+)-2-methylpiperazine dihydrochloride (B599025). lookchem.com This stereospecific starting material ensures that the subsequent reaction with the fluoroquinolone core yields the desired (R)-enantiomer of temafloxacin.

Stereoselective Formation of Piperazine Ring Intermediates

The formation of the chiral piperazine ring itself can be a critical step in the enantioselective synthesis. Stereoselective methods aim to create the piperazine ring with the desired stereochemistry from the outset, avoiding the need for later resolution. This can involve the use of chiral catalysts or starting materials derived from the chiral pool. nih.gov For instance, the synthesis can be designed to proceed through intermediates where the stereocenter is established early and maintained throughout the subsequent reaction sequence.

Advanced Chemical Synthesis Techniques Applied to Temafloxacin (R)-Enantiomer

A well-established route to (R)-2-methylpiperazine dihydrochloride commences with the naturally occurring chiral amino acid, D-alanine. This approach leverages the inherent chirality of the starting material to introduce the desired stereochemistry early in the synthetic sequence. The synthesis proceeds through the formation of a dipeptide intermediate, carbobenzoxy-glycyl-D-alanine methyl ester.

The key steps in the synthesis of (R)-2-methylpiperazine dihydrochloride from carbobenzoxy-glycyl-D-alanine methyl ester are outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Deprotection | Hydrogenolysis (e.g., H₂, Pd/C) | Glycyl-D-alanine methyl ester |

| 2 | Cyclization | Heat | 2,5-Diketopiperazine (R-isomer) |

| 3 | Reduction | Borane-tetrahydrofuran (B86392) complex (BH₃-THF) | (R)-2-methylpiperazine |

| 4 | Salt Formation | Hydrochloric acid (HCl) | (R)-2-methylpiperazine dihydrochloride |

Detailed Research Findings:

The synthesis of the enantiomers of temafloxacin hydrochloride, including the (R)-enantiomer, has been reported in the scientific literature. qeios.com The process for obtaining the chiral synthon, (R)-2-methylpiperazine, starts from carbobenzoxy-glycyl-D-alanine methyl ester. qeios.com This dipeptide derivative undergoes deprotection of the carbobenzoxy group, typically via catalytic hydrogenation, to yield the corresponding free amine. Subsequent heating of the resulting amino ester promotes intramolecular cyclization to form the chiral 2,5-diketopiperazine. The crucial reduction of this cyclic intermediate is achieved using a powerful reducing agent such as borane-tetrahydrofuran complex, which reduces both amide carbonyls to afford (R)-2-methylpiperazine. Finally, treatment with hydrochloric acid yields the stable dihydrochloride salt.

Once the chiral (R)-2-methylpiperazine dihydrochloride is secured, it is condensed with a suitable quinolone precursor. A common precursor is 7-chloro-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester. The condensation reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or pyridine, at elevated temperatures. The final step involves the hydrolysis of the ester group to the carboxylic acid, which is usually achieved under acidic or basic conditions, followed by precipitation of the hydrochloride salt.

Molecular Mechanism of Antimicrobial Action of Temafloxacin Hydrochloride, R

Primary Bacterial Targets: DNA Gyrase and Topoisomerase IV Inhibition

The bactericidal action of temafloxacin (B1682013) results from its interference with the activity of DNA gyrase and topoisomerase IV. nih.govyoutube.com These enzymes are vital for bacterial survival as they manage the topological states of DNA during replication, transcription, and chromosome segregation. mdpi.comnih.gov Fluoroquinolones like temafloxacin bind to the enzyme-DNA complex, creating a ternary structure that stabilizes the cleaved DNA strands. nih.gov This action prevents the re-ligation of the DNA, leading to an accumulation of double-strand breaks, which halts DNA replication and ultimately results in bacterial cell death. researchgate.netyoutube.com

DNA gyrase, also known as topoisomerase II, is a key enzyme in bacteria responsible for introducing negative supercoils into the DNA. mdpi.comnih.gov This process is crucial for relieving the topological stress that occurs ahead of the replication fork, allowing DNA synthesis to proceed. youtube.com By inhibiting this enzyme, temafloxacin effectively disrupts the replication process. nih.gov

In the majority of Gram-negative bacteria, DNA gyrase is considered the primary target for fluoroquinolones such as temafloxacin. nih.govnih.govyoutube.com The inhibition of DNA gyrase leads to a rapid cessation of DNA synthesis. researchgate.net The differential sensitivity between bacterial species means that the primary target can vary, but for Gram-negative organisms like Enterobacteriaceae, the action against DNA gyrase is paramount. nih.govnih.gov

Comparative IC50 of Various Fluoroquinolones Against DNA Gyrase from E. faecalis

| Fluoroquinolone | IC50 (µg/mL) |

|---|---|

| Sitafloxacin | 1.45 |

| Gatifloxacin | 11.5 |

| Levofloxacin | 18.1 |

| Ciprofloxacin (B1669076) | 20.4 |

| Sparfloxacin | 25.7 |

| Tosufloxacin | 10.3 |

Data from a study on quinolone inhibition of purified enzymes from Enterococcus faecalis. nih.gov Note: Temafloxacin was not included in this specific study.

Topoisomerase IV is the second key target of temafloxacin. nih.govmdpi.com This enzyme's primary role is to separate, or decatenate, the interlinked daughter chromosomes following DNA replication, a critical step for cell division. researchgate.netyoutube.com It also helps to relax positive supercoils. youtube.com Inhibition of topoisomerase IV disrupts the segregation of newly replicated chromosomes into daughter cells, leading to a bactericidal effect. youtube.com

While DNA gyrase is the primary target in Gram-negative bacteria, topoisomerase IV is generally the preferential or primary target for many fluoroquinolones in Gram-positive organisms, such as Staphylococcus aureus and Streptococcus pneumoniae. nih.govyoutube.comresearchgate.net Temafloxacin has demonstrated enhanced activity against Gram-positive bacteria compared to some other quinolones. nih.govmcmaster.ca In these bacteria, inhibition of topoisomerase IV is the key event, with DNA gyrase acting as a secondary target. youtube.com

The relative potency of a fluoroquinolone is dependent on its binding affinity for both DNA gyrase and topoisomerase IV, and this can differ between compounds and bacterial species. nih.govyoutube.com While specific comparative binding affinity data for temafloxacin is scarce, studies on related compounds illustrate this dual-targeting mechanism. For some quinolones, the inhibitory concentrations against both enzymes are nearly equal, whereas other quinolones show a clear preference for one enzyme over the other. nih.gov This balance of activity influences the antibiotic's spectrum and the likelihood of resistance developing, as mutations in both enzymes may be required for high-level resistance. youtube.comnih.gov

Comparative Inhibition (IC50, µg/mL) of E. faecalis Enzymes by Fluoroquinolones

| Fluoroquinolone | DNA Gyrase IC50 | Topoisomerase IV IC50 |

|---|---|---|

| Sitafloxacin | 1.45 | 1.42 |

| Gatifloxacin | 11.5 | 4.24 |

| Levofloxacin | 18.1 | 8.49 |

| Ciprofloxacin | 20.4 | 9.30 |

| Sparfloxacin | 25.7 | 19.1 |

| Tosufloxacin | 10.3 | 3.89 |

Data from a study on quinolone inhibition of purified enzymes from Enterococcus faecalis, demonstrating the differential activity of various fluoroquinolones against the two target enzymes. nih.gov Note: Temafloxacin was not included in this specific study.

Inhibition of Bacterial Topoisomerase IV

Interference with Bacterial DNA Replication and Transcription

Temafloxacin hydrochloride's primary mode of action involves the targeted inhibition of two vital bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. drugbank.com These enzymes are indispensable for maintaining the proper topology of DNA during replication and transcription. DNA gyrase is the principal target in gram-negative bacteria, whereas topoisomerase IV is the preferred target in gram-positive organisms. drugbank.com By inhibiting these enzymes, temafloxacin effectively halts DNA replication and transcription, leading to bacterial cell death. drugbank.com The inhibition of DNA gyrase (also known as topoisomerase II) is a key feature of the bactericidal activity of temafloxacin and other fluoroquinolones. nih.gov

A critical step in the antimicrobial action of temafloxacin is its ability to trap topoisomerase enzymes while they are covalently bound to DNA. Normally, these enzymes create transient double-strand breaks in the DNA to manage its topology, and then quickly reseal these breaks. nih.gov Temafloxacin stabilizes this intermediate stage, known as the cleavable complex, which consists of the enzyme covalently linked to the broken DNA strands. nih.govnih.gov

This stabilization prevents the resealing of the DNA break, effectively converting a transient enzymatic step into a permanent and lethal DNA lesion. nih.gov The accumulation of these stabilized cleavable complexes serves as a physical barrier to the progression of DNA replication forks and transcription machinery. nih.govnih.gov The collision of a replication fork with this drug-enzyme-DNA complex is believed to transform the complex into a cytotoxic lesion, leading to the generation of double-strand DNA breaks that trigger downstream events culminating in cell death. nih.govnih.gov

Bacterial DNA is a long molecule that must be compacted into a small cellular space, a feat accomplished through a process called supercoiling, which is primarily managed by DNA gyrase. nih.gov This enzyme introduces negative supercoils into the DNA, an essential process for initiating DNA replication and for relieving the torsional stress that builds up ahead of the replication fork and during transcription. drugbank.comnih.gov

Temafloxacin's inhibition of DNA gyrase directly disrupts this vital function. drugbank.comnih.gov By blocking the enzyme's ability to introduce negative supercoils and manage DNA topology, the antibiotic interferes with the uncoiling and resealing of the bacterial chromosome. drugbank.comnih.gov This disruption leads to an inability of the cell to properly replicate its DNA or access genes for transcription, ultimately halting essential cellular processes. drugbank.com

Table 1: Target Enzymes of Temafloxacin and Their Functions

| Target Enzyme | Primary Target Organism | Function | Consequence of Inhibition by Temafloxacin |

|---|---|---|---|

| DNA Gyrase (Topoisomerase II) | Gram-Negative Bacteria drugbank.com | Introduces negative supercoils into DNA, manages DNA topology, and relieves torsional stress during replication and transcription. drugbank.comnih.gov | Prevents DNA uncoiling and resealing, halting replication and leading to strand breakage. drugbank.comnih.gov |

| Topoisomerase IV | Gram-Positive Bacteria drugbank.com | Decatenation (separation) of interlinked daughter chromosomes following DNA replication. drugbank.com | Interferes with the separation of replicated DNA, leading to inhibition of cell division. drugbank.com |

Differentiation from Other Antibiotic Mechanisms: Non-Cell Wall or Ribosomal Interactions

The molecular mechanism of temafloxacin is fundamentally different from that of many other major antibiotic classes, which target distinct cellular structures or pathways. This unique mechanism is why fluoroquinolones historically provided an advantage against bacteria resistant to other drug classes.

Non-Cell Wall Interactions : Antibiotics such as the β-lactams (e.g., penicillins, carbapenems) function by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. thno.org They do this by binding to penicillin-binding proteins (PBPs), which disrupts the structural integrity of the cell, leading to lysis and death. thno.org Temafloxacin does not interact with PBPs or the cell wall synthesis machinery; its action is entirely focused on intracellular DNA processes. drugbank.com

Non-Ribosomal Interactions : Other classes of antibiotics, such as macrolides, tetracyclines, and aminoglycosides, act by inhibiting protein synthesis. They bind to different sites on the bacterial ribosome (the 30S or 50S subunits), thereby disrupting the translation of messenger RNA into proteins. mdpi.com In contrast, temafloxacin does not bind to the ribosome or interfere with protein synthesis. mdpi.com Its mechanism is the direct inhibition of DNA synthesis through its action on DNA gyrase and topoisomerase IV. nih.gov

This distinction is critical, as bacterial resistance often arises from modifications of the antibiotic's target. thno.org Because temafloxacin's targets are the topoisomerase enzymes, it is not susceptible to resistance mechanisms that affect cell wall synthesis or ribosomal function, such as β-lactamases or ribosomal protection proteins. nih.govthno.org

Table 2: Comparative In-Vitro Activity of Temafloxacin

| Organism | Temafloxacin Activity Comparison | Reference |

|---|---|---|

| Staphylococci | As active as ciprofloxacin and difloxacin (B1670560). | nih.gov |

| Streptococci | As active as ciprofloxacin and more active than difloxacin. | nih.gov |

| Gram-Negative Enteric Bacteria | More active than difloxacin but less active than ciprofloxacin. | nih.gov |

| Pseudomonas aeruginosa | More active than difloxacin but less active than ciprofloxacin. | nih.gov |

| Staphylococcus aureus (in mouse protection tests) | 5 to 10 times more active than ciprofloxacin. | nih.gov |

| Salmonella typhimurium (in mouse protection tests) | 5 times more active than ciprofloxacin. | nih.gov |

In Vitro and Preclinical Efficacy Studies of Temafloxacin Hydrochloride, R

Comprehensive Antimicrobial Spectrum

Temafloxacin (B1682013) demonstrates a broad spectrum of activity, encompassing both Gram-positive and Gram-negative aerobic bacteria. nih.govdrugbank.com In vitro evaluations have established its potency, which is often comparable or superior to other fluoroquinolones, particularly against Gram-positive organisms. nih.gov The bactericidal action of temafloxacin has been confirmed against representative species such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov Studies comparing temafloxacin to other quinolones like ciprofloxacin (B1669076), ofloxacin (B1677185), and difloxacin (B1670560) show it possesses unique activity profiles against different bacterial groups. asm.orgnih.gov

Activity Against Gram-Positive Bacterial Species

Temafloxacin has shown enhanced activity against Gram-positive bacteria compared to many other fluoroquinolones. nih.gov Its potency against aerobic Gram-positive cocci has been found to be higher than or comparable to that of ciprofloxacin, ofloxacin, and norfloxacin (B1679917). nih.gov Specifically, against Staphylococcus aureus (including methicillin-resistant strains) and Streptococcus pneumoniae, temafloxacin was found to be twice as active as ciprofloxacin. scilit.com

Temafloxacin is notably active against Staphylococcus aureus, including strains resistant to methicillin (B1676495) (MRSA). nih.govnih.gov The Minimum Inhibitory Concentrations (MICs) required to inhibit 90% of isolates (MIC90) for both methicillin-susceptible S. aureus (MSSA) and MRSA were reported to be ≤0.12 mg/L. nih.gov Comparative studies have shown that the MIC50 and MIC90 values of temafloxacin for MSSA and MRSA are equal to or lower than those of other fluoroquinolones like ciprofloxacin and ofloxacin. nih.govnih.gov Furthermore, time-kill kinetic studies revealed that temafloxacin had superior bactericidal activity against both MSSA and MRSA when compared to ciprofloxacin and ofloxacin. nih.gov In mouse protection tests, oral administration of temafloxacin was as effective as difloxacin and 5 to 10 times more active than ciprofloxacin against S. aureus infections. nih.gov

Table 1: Comparative In Vitro Activity of Temafloxacin and Other Quinolones against Staphylococcus aureus

| Antibiotic | MIC90 (mg/L) for MSSA | MIC90 (mg/L) for MRSA |

|---|---|---|

| Temafloxacin | ≤0.12 nih.gov | ≤0.12 nih.gov |

| Ciprofloxacin | >0.12 nih.gov | >0.12 nih.gov |

Temafloxacin has demonstrated potent activity against various Streptococcus species. nih.govnih.gov It is particularly more active against viridans streptococci and Streptococcus pneumoniae than other fluoroquinolones such as ciprofloxacin, ofloxacin, fleroxacin, and pefloxacin. nih.gov The MIC90 of temafloxacin for S. pneumoniae was reported as 0.76 mg/L. nih.gov For penicillin-susceptible pneumococci, the MIC90 of temafloxacin was at least four-fold lower than that of ciprofloxacin and ofloxacin. nih.gov Against Streptococcus pyogenes, temafloxacin showed potency equal to that of ciprofloxacin and was twofold more active than ofloxacin. nih.gov Time-kill kinetic studies indicated that temafloxacin had a more rapid killing effect against both S. pyogenes and S. pneumoniae compared to ciprofloxacin and ofloxacin at tested concentrations. nih.gov

Table 2: Comparative In Vitro Activity of Temafloxacin and Other Quinolones against Streptococcus pneumoniae

| Antibiotic | MIC90 (mg/L) |

|---|---|

| Temafloxacin | 0.76 nih.gov |

| Ciprofloxacin | >0.76 nih.gov |

Activity Against Gram-Negative Bacterial Species

The in vitro activity of temafloxacin against Gram-negative bacteria is well-documented. nih.gov While it is generally less active than ciprofloxacin against most Gram-negative enteric bacteria and Pseudomonas species, it is often as active as ofloxacin and norfloxacin. nih.gov For many species within the Enterobacteriaceae family, temafloxacin is typically inhibitory at concentrations of ≤0.5 micrograms/mL. nih.gov

Temafloxacin is bactericidal against Escherichia coli. nih.gov Time-kill curve studies have shown that its activity against E. coli is similar to that of ciprofloxacin and difloxacin. nih.gov The compound has been shown to inhibit the DNA gyrase activity of E. coli at low concentrations, which is the primary mechanism for its bactericidal action against Gram-negative bacteria. nih.govdrugbank.com

Table 3: In Vitro Activity of Temafloxacin against Escherichia coli

| Parameter | Finding |

|---|---|

| Bactericidal Activity | Confirmed nih.gov |

| Time-Kill Kinetics | Similar to Ciprofloxacin and Difloxacin nih.gov |

| Mechanism | Inhibition of DNA gyrase nih.gov |

Temafloxacin's activity against Pseudomonas aeruginosa is more modest compared to its effects on other bacteria. nih.govnih.gov The MIC90 for temafloxacin against P. aeruginosa is approximately 4 micrograms/mL, which is higher than that of ciprofloxacin (0.5 micrograms/mL). nih.gov In some studies, the MICs for P. aeruginosa ranged from 0.5 to over 16 mg/L. nih.gov Despite being less potent than ciprofloxacin, in vivo studies in mice with P. aeruginosa pyelonephritis showed that temafloxacin was as active as both difloxacin and ciprofloxacin. asm.org

Table 4: Comparative In Vitro Activity of Temafloxacin and Ciprofloxacin against Pseudomonas aeruginosa

| Antibiotic | MIC90 (µg/mL) |

|---|---|

| Temafloxacin | ~4.0 nih.gov |

Activity Against Atypical Pathogens (e.g., Chlamydia trachomatis, Mycobacterium avium complex, Legionella pneumophila)

(R)-Temafloxacin hydrochloride has shown efficacy against several atypical pathogens.

Against 13 strains of Chlamydia trachomatis , temafloxacin was one of the most active quinolones tested, exhibiting bactericidal activity comparable to doxycycline. nih.gov The MIC90 and Minimal Bactericidal Concentration for 90% of strains (MBC90) of temafloxacin against C. trachomatis were both 0.25 µg/mL. nih.gov

In studies involving Mycobacterium avium complex , temafloxacin, when used alone, was found to be active. nih.gov It was noted as more active than other fluoroquinolones against this complex, with an MBC90 of 8-16 µg/mL, which was four- to eightfold greater than its MIC90 of 2 µg/mL. nih.gov The combination of temafloxacin with clarithromycin (B1669154) and ethambutol (B1671381) proved to be the most effective bactericidal combination against intracellular M. avium in macrophage cultures. nih.gov

Temafloxacin has also demonstrated potent activity against Legionella pneumophila . nih.gov It was found to be at least two- to fourfold more potent than ciprofloxacin and ofloxacin against this pathogen. nih.gov Furthermore, temafloxacin exhibited a significant post-antibiotic effect against L. pneumophila, causing a considerable delay in regrowth. nih.gov

Quantitative Assessment of Antimicrobial Potency in In Vitro Models

Minimal Inhibitory Concentration (MIC) Determination Methodologies

The Minimal Inhibitory Concentration (MIC) of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism after overnight incubation. harvard.edu Standardized methods are crucial for accurate and reproducible MIC determination. harvard.edunih.gov

Commonly used methods for determining the MIC of compounds like (R)-temafloxacin hydrochloride include:

Broth Dilution: This method involves preparing a series of dilutions of the antibiotic in a liquid growth medium (broth). nih.govyoutube.com The tubes or microtiter plates are then inoculated with a standardized suspension of the test organism and incubated. harvard.edumicrochemlab.com The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity). youtube.commicrochemlab.com Both macrodilution (in tubes) and microdilution (in 96-well plates) formats are utilized. nih.gov Mueller-Hinton broth is a commonly recommended medium for this testing. microchemlab.com

Agar (B569324) Dilution: In this technique, graded concentrations of the antibiotic are incorporated into an agar medium. core.ac.uk The surface of the agar plates is then inoculated with the test organism. core.ac.uk After incubation, the MIC is identified as the lowest antibiotic concentration that inhibits visible colony formation. core.ac.uk This method is particularly recommended for certain antibiotics like fosfomycin. nih.gov

For both methods, the preparation of a standardized inoculum, typically adjusted to a 0.5 McFarland standard, is a critical step to ensure consistent results. harvard.edu

Minimal Bactericidal Concentration (MBC) Determination

The Minimal Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. microchemlab.com The determination of the MBC is typically performed after an MIC test. microchemlab.com

The standard method involves subculturing from the clear tubes or wells (at and above the MIC) onto antibiotic-free agar plates. microchemlab.combmglabtech.com These plates are then incubated to allow for the growth of any surviving bacteria. bmglabtech.com The MBC is defined as the lowest concentration of the antimicrobial agent that results in a pre-determined reduction (commonly ≥99.9%) in the number of colony-forming units (CFU)/mL compared to the initial inoculum. microchemlab.com

It is important to note that the MBC for a specific antibiotic can vary between different microorganisms. microchemlab.com

Time-Kill Kinetics and Post-Antibiotic Effects in Bacterial Cultures

Time-Kill Kinetics:

Time-kill kinetic studies evaluate the rate at which an antibiotic kills a bacterial population over time. mdpi.com These studies provide a dynamic picture of antimicrobial activity. For (R)-temafloxacin hydrochloride, time-kill curve analyses have demonstrated its bactericidal action against a range of pathogens. nih.gov

Against Streptococcus pyogenes and Streptococcus pneumoniae (at concentrations of 1-2 µg/mL), temafloxacin showed more rapid killing kinetics than ciprofloxacin or ofloxacin. nih.gov Similarly, its activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) was superior to that of ciprofloxacin and ofloxacin in time-kill studies. nih.govresearchgate.net Against Escherichia coli, the time-kill curves for temafloxacin were comparable to those of ciprofloxacin and difloxacin. nih.gov Studies have also been conducted to evaluate the time-kill activity of temafloxacin against Bacteroides species. nih.gov

Post-Antibiotic Effect (PAE):

The post-antibiotic effect (PAE) refers to the suppression of bacterial growth that continues after a short exposure to an antimicrobial agent. mdpi.com This phenomenon is an important parameter in understanding the efficacy of an antibiotic. mdpi.com

(R)-Temafloxacin hydrochloride has been shown to exhibit a significant PAE. Against Legionella pneumophila, it produced a considerable delay in bacterial regrowth. nih.gov Furthermore, temafloxacin demonstrated a greater PAE against both MRSA and MSSA compared to ciprofloxacin and ofloxacin. nih.gov In a study examining the PAE after repeated exposures, the PAE of temafloxacin against Pseudomonas aeruginosa increased with each exposure, from 1.8 to over 5 hours. nih.govnih.gov

Influence of Environmental Factors on In Vitro Antimicrobial Efficacy

The effectiveness of an antimicrobial agent can be significantly influenced by the surrounding environment. This section examines how pH and the presence of non-human biological fluids affect the in vitro activity of Temafloxacin.

pH Dependence of Temafloxacin Activity

The activity of Temafloxacin hydrochloride shows some variability with changes in pH. Research indicates that the minimal inhibitory concentrations (MICs) of Temafloxacin are slightly lower at a pH of 7.3 compared to more acidic (pH 5.8) or alkaline (pH 8.8) conditions. nih.gov In another study, the MICs of Temafloxacin hydrochloride were found to be similar or within one to two twofold dilutions at pH levels of 6.5, 7.2, and 8.0. nih.gov However, when tested in urine at a pH of 6.5, the MICs of Temafloxacin hydrochloride increased by two to five twofold dilutions. nih.gov This suggests that the local pH of an infection site could modulate the efficacy of the drug. Generally, fluoroquinolone potency tends to decrease in the presence of low pH. nih.gov

Effects of Non-Human Biological Fluids (e.g., serum) on Activity

The presence of biological fluids, such as serum, can also impact the in vitro performance of antibiotics. For Temafloxacin hydrochloride, its activity is not significantly affected by the presence of serum. mcmaster.ca One study noted that the MICs of Temafloxacin hydrochloride, along with those of difloxacin and ciprofloxacin, were observed to increase by one to three twofold dilutions in serum. nih.gov This indicates a slight reduction in potency in a more complex biological environment compared to standard laboratory media.

Comparative In Vitro Efficacy Studies with Other Fluoroquinolones (e.g., Ciprofloxacin, Ofloxacin, Difloxacin)

Comparative studies are crucial for positioning a new antimicrobial agent within the existing therapeutic landscape. Temafloxacin has been extensively compared with other fluoroquinolones against a wide range of bacterial isolates.

Against staphylococci, Temafloxacin hydrochloride demonstrated activity comparable to both ciprofloxacin and difloxacin. nih.gov It was also as active as ciprofloxacin and two twofold dilutions more active than difloxacin against streptococci. nih.gov Notably, against Streptococcus pneumoniae, Temafloxacin showed somewhat higher activity than other tested quinolones. nih.gov In the context of Gram-negative enteric bacteria and Pseudomonas aeruginosa, Temafloxacin was found to be two twofold dilutions more active than difloxacin but two to four twofold dilutions less active than ciprofloxacin. nih.gov However, against Bacteroides fragilis, Temafloxacin was generally more potent than other quinolones. nih.gov When evaluated against 100 clinical isolates of Neisseria gonorrhoeae, Temafloxacin's in vitro activity was nearly identical to that of ceftriaxone (B1232239) and slightly less than that of ciprofloxacin and ofloxacin. nih.gov

Table 1: Comparative In Vitro Activity (MIC90 in mg/L) of Temafloxacin and Other Quinolones

| Organism | Temafloxacin | Ciprofloxacin | Fleroxacin | Ofloxacin |

|---|---|---|---|---|

| Enterobacteriaceae | 0.25-0.5 | ≤0.06 | 0.25-0.5 | 0.25-0.5 |

| Pseudomonas isolates | Variable | 0.25 | Variable | Variable |

| Staphylococcus aureus | High | High | High | High |

| S. epidermidis | High | High | High | High |

| Streptococcus pneumoniae | Higher Activity | Lower Activity | Lower Activity | Lower Activity |

| Bacteroides fragilis | More Potent | Less Potent | Less Potent | Less Potent |

Data sourced from a comparative study of 662 clinical isolates. nih.gov

Preclinical Efficacy in Non-Human Infection Models

Preclinical infection models provide valuable insights into the potential in vivo performance of a new drug. Temafloxacin has been evaluated in various non-human models, demonstrating its efficacy in treating systemic and localized infections.

Murine Infection Models (e.g., pyelonephritis, intra-abdominal abscess)

In murine models of systemic infections, orally administered Temafloxacin hydrochloride was as active as difloxacin and five to ten times more active than ciprofloxacin against infections caused by Staphylococcus aureus and streptococci. nih.gov Against infections with Gram-negative enteric bacteria and P. aeruginosa, it was as active as both difloxacin and ciprofloxacin. nih.gov In a murine model of pyelonephritis caused by P. aeruginosa and Proteus mirabilis, Temafloxacin hydrochloride was as active as difloxacin and ciprofloxacin. nih.gov

A study utilizing a rat model of intra-abdominal abscess caused by a mixed infection of Bacteroides fragilis and Escherichia coli found Temafloxacin to be highly effective, achieving a 90.9% cure rate. nih.gov This was comparable to the efficacy of a combination of clindamycin (B1669177) and gentamicin, which resulted in a 100% cure rate. nih.gov In a guinea pig model of prophylaxis against foreign-body infection by methicillin-resistant Staphylococcus aureus (MRSA), a single dose of Temafloxacin was more effective than an equivalent dose of ciprofloxacin in preventing infection. researchgate.net Furthermore, in a rat model of chronic tissue cage infection by MRSA, Temafloxacin was significantly more active than ciprofloxacin in reducing bacterial counts. researchgate.net

Table 2: Efficacy of Temafloxacin in a Rat Intra-abdominal Abscess Model

| Treatment Group | Cure Rate |

|---|---|

| No Treatment | 0% |

| Temafloxacin | 90.9% |

| Clindamycin + Gentamicin | 100% |

Data from a study involving intraperitoneal implantation of gelatin capsules containing Bacteroides fragilis and Escherichia coli. nih.gov

Pharmacodynamic Modeling in Bacterial Systems (non-human)

Pharmacodynamic modeling helps to understand the relationship between drug concentration and its antimicrobial effect over time. For Temafloxacin, studies have shown that it possesses bactericidal activity. drugbank.com The bactericidal action of Temafloxacin, typical of fluoroquinolones, results from the inhibition of bacterial DNA gyrase and topoisomerase IV. drugbank.com These enzymes are essential for the replication and transcription of bacterial DNA. drugbank.com In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive organisms, topoisomerase IV is the preferential target. drugbank.com The interference with these enzymes leads to strand breakage in the bacterial chromosome, ultimately inhibiting DNA replication and transcription. drugbank.com

Mechanisms of Antimicrobial Resistance to Temafloxacin Hydrochloride

Chromosomally-Mediated Resistance Mechanisms

Chromosomally-mediated resistance to temafloxacin (B1682013), a fluoroquinolone antibiotic, primarily arises from spontaneous mutations in bacterial DNA. nih.gov These mutations typically occur in the genes encoding the drug's primary targets, DNA gyrase and topoisomerase IV, or in genes that regulate the expression of efflux pumps. nih.govnih.gov This intrinsic form of resistance is a significant clinical concern, as it can lead to reduced susceptibility and treatment failure.

The bactericidal activity of fluoroquinolones like temafloxacin stems from their ability to inhibit DNA gyrase and topoisomerase IV. nih.govdrugbank.com These enzymes are crucial for bacterial DNA replication, transcription, and repair. drugbank.com By interfering with these processes, temafloxacin induces lethal strand breaks in the bacterial chromosome. drugbank.com However, mutations in the genes encoding these enzymes can alter their structure, thereby reducing the binding affinity of the drug and conferring resistance. nih.gov

Another key chromosomally-mediated resistance mechanism is the overexpression of efflux pumps. nih.gov These are membrane proteins that actively transport a wide range of substances, including antibiotics, out of the bacterial cell. nih.govfrontiersin.org Increased expression of these pumps leads to a lower intracellular concentration of temafloxacin, diminishing its efficacy. nih.govyoutube.com

Mutations within Quinolone Resistance Determining Regions (QRDR)

The primary mechanism of high-level resistance to fluoroquinolones involves mutations within specific, localized domains of the genes encoding DNA gyrase and topoisomerase IV, known as the Quinolone Resistance-Determining Regions (QRDRs). nih.govnih.govmdpi.com These regions are critical for the interaction between the enzymes and the antibiotic. Alterations in the amino acid sequence of these regions can significantly decrease the drug's ability to bind to and inhibit the enzyme-DNA complex. nih.gov

The accumulation of mutations in these QRDRs, often in combination, can lead to progressively higher levels of resistance. researchgate.net For instance, initial mutations may confer low-level resistance, which can then be amplified by subsequent mutations, resulting in clinically significant resistance. frontiersin.org

Mutations in the gyrA gene, which encodes the A subunit of DNA gyrase, are a predominant cause of fluoroquinolone resistance, particularly in Gram-negative bacteria. frontiersin.orgnih.gov DNA gyrase is the primary target of temafloxacin in these organisms. drugbank.com Specific amino acid substitutions within the QRDR of GyrA can dramatically reduce the enzyme's susceptibility to the inhibitory action of the antibiotic.

Commonly observed mutations in gyrA associated with quinolone resistance occur at specific codons. For example, in Escherichia coli, mutations at codons 83 and 87 are frequently reported. nih.govnih.gov Similarly, in Staphylococcus aureus, mutations at codon 84 have been implicated in ciprofloxacin (B1669076) resistance, a related fluoroquinolone. researchgate.net The presence of multiple mutations in gyrA often correlates with higher levels of resistance. nih.govnih.gov

Table 1: Common gyrA Mutations Associated with Fluoroquinolone Resistance

| Bacterium | Codon | Amino Acid Substitution | Reference |

| Escherichia coli | 83 | Serine → Leucine | nih.govnih.gov |

| Escherichia coli | 87 | Aspartic Acid → Asparagine | nih.gov |

| Staphylococcus aureus | 84 | Serine → Leucine | researchgate.net |

| Bacteroides fragilis | 82 | Serine → Leucine/Phenylalanine | nih.gov |

| Mycobacterium tuberculosis | 90, 94 | Alanine → Valine, Aspartic Acid → Glycine | plos.org |

While less frequent than gyrA mutations, alterations in the gyrB gene, encoding the B subunit of DNA gyrase, also contribute to fluoroquinolone resistance. bohrium.comnih.govnih.gov These mutations can occur both within and outside the traditional QRDR of gyrB. bohrium.com Studies have shown that specific gyrB mutations can confer resistance to a range of fluoroquinolones, sometimes in a drug-specific manner. bohrium.complos.org

For instance, in Mycobacterium tuberculosis, mutations at codons 500, 538, and 540 have been shown to confer resistance to various fluoroquinolones. bohrium.complos.org The presence of gyrB mutations, particularly in conjunction with gyrA mutations, can lead to a significant increase in the minimum inhibitory concentration (MIC) of the antibiotic. nih.gov

Table 2: Examples of gyrB Mutations Conferring Fluoroquinolone Resistance

| Bacterium | Codon | Amino Acid Substitution | Reference |

| Mycobacterium tuberculosis | 538 | Asparagine → Aspartic Acid/Lysine | bohrium.complos.org |

| Mycobacterium tuberculosis | 540 | Glutamic Acid → Valine/Aspartic Acid | bohrium.complos.org |

| Mycobacterium tuberculosis | 500 | Aspartic Acid → Histidine/Asparagine | bohrium.complos.org |

| Mycobacterium tuberculosis | 485 | Arginine → Cysteine/Histidine | bohrium.comnih.gov |

In many Gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones, making mutations in the genes encoding this enzyme, particularly parC, a key resistance mechanism. drugbank.comnih.gov However, parC mutations are also significant in Gram-negative bacteria, often appearing as a secondary mutation after an initial gyrA mutation, leading to higher levels of resistance. nih.govdovepress.com

The parC gene encodes the C subunit of topoisomerase IV. Mutations within its QRDR, analogous to those in gyrA, reduce the enzyme's affinity for fluoroquinolones. nih.gov In Escherichia coli, mutations at codons 80 and 84 are commonly associated with decreased susceptibility. nih.gov Similarly, in viridans group streptococci, mutations at serine-79 are linked to ciprofloxacin resistance. nih.gov The presence of mutations in both gyrA and parC is often associated with high-level fluoroquinolone resistance. researchgate.netdovepress.com

Table 3: Common parC Mutations Associated with Fluoroquinolone Resistance

| Bacterium | Codon | Amino Acid Substitution | Reference |

| Escherichia coli | 80 | Serine → Isoleucine | dovepress.comnih.gov |

| Escherichia coli | 84 | Glutamic Acid → Various | nih.gov |

| Streptococcus mitis | 79 | Serine → Phenylalanine/Isoleucine | nih.gov |

| Staphylococcus aureus | 84 | Glutamic Acid → Lysine/Glycine | nih.gov |

| Borrelia burgdorferi | - | Mutations associated with resistance | drugbank.com |

Mutations in the parE gene, which encodes the E subunit of topoisomerase IV, are a less common but recognized mechanism of quinolone resistance. nih.govnih.gov The DNA sequence of parE is similar to that of gyrB. nih.gov While some identified parE mutations fall outside the typical QRDR, their contribution to resistance is an area of ongoing investigation. nih.gov

Efflux Pump Overexpression

The overexpression of chromosomally encoded efflux pumps is another significant mechanism of resistance to temafloxacin and other fluoroquinolones. nih.govwho.intekb.eg These pumps are transmembrane proteins that actively expel a broad range of substrates, including antibiotics, from the bacterial cell. frontiersin.orgmdpi.com This reduces the intracellular concentration of the drug, preventing it from reaching its target in sufficient quantities to be effective. nih.govyoutube.com

While the basal expression of these pumps contributes to intrinsic resistance, mutations in regulatory genes can lead to their overexpression, resulting in acquired, low-level resistance. who.intmdpi.com This low-level resistance can provide a survival advantage in the presence of the antibiotic, creating an environment where higher-level resistance mutations in the QRDRs can be selected. mdpi.com Several families of efflux pumps are implicated in fluoroquinolone resistance, with the Resistance-Nodulation-Division (RND) family being particularly important in Gram-negative bacteria. nih.govwho.int

Role of AcrAB Efflux System and its Regulatory Elements (MarA, RamA, SoxS)

A primary mechanism for reducing intracellular fluoroquinolone concentration is the active efflux of the drug out of the bacterial cell. The AcrAB-TolC efflux pump, a member of the Resistance-Nodulation-Division (RND) family, plays a pivotal role in this process in many Gram-negative bacteria. nih.govnih.govnih.gov This tripartite system spans the inner and outer membranes, actively transporting a wide range of substrates, including fluoroquinolones, out of the cell. nih.govnih.gov

The expression of the acrAB operon is tightly controlled by a network of regulatory elements, including MarA, RamA, and SoxS. nih.govnih.gov These are transcriptional activators that, when overexpressed, can lead to the upregulation of the AcrAB-TolC pump, resulting in increased efflux of temafloxacin and other fluoroquinolones. nih.gov Studies have shown that mutations in the regulatory genes, such as ramR which represses ramA, can lead to the overexpression of RamA and consequently increased acrB expression, contributing to fluoroquinolone resistance. nih.gov While MarA and SoxS are also known to regulate acrAB expression in response to various stressors, RamA has been identified as a major global regulator of AcrAB-TolC-mediated fluoroquinolone resistance in some pathogens like Salmonella. nih.govnih.gov

| Regulatory Element | Function | Impact on AcrAB-TolC |

| MarA | Transcriptional activator | Upregulates expression |

| RamA | Transcriptional activator | Upregulates expression |

| SoxS | Transcriptional activator | Upregulates expression |

Modifications in Porin Channels Affecting Permeability

In Gram-negative bacteria, the outer membrane acts as a selective barrier, and the entry of hydrophilic drugs like fluoroquinolones is often facilitated by porin channels. nih.govmdpi.comnih.gov These water-filled channels, such as OmpF and OmpC in Escherichia coli, allow the passive diffusion of small molecules into the periplasmic space. mdpi.comnih.govmdpi.com Bacteria can develop resistance by modifying these porin channels, thereby reducing the influx of temafloxacin. nih.govmdpi.com

This can occur through two primary mechanisms:

Reduced expression of porins: Mutations in regulatory genes can lead to a decrease in the number of porin channels in the outer membrane, effectively lowering the permeability of the cell to the antibiotic. mdpi.com

Alterations in porin structure: Mutations within the porin genes themselves can result in changes to the channel's size or electrostatic properties. mdpi.com These structural modifications can hinder the passage of fluoroquinolones, leading to reduced intracellular drug concentrations and consequently, resistance. mdpi.comresearchgate.net

Plasmid-Mediated Quinolone Resistance (PMQR)

The acquisition of resistance genes on mobile genetic elements like plasmids is a significant concern as it allows for the rapid dissemination of resistance among different bacterial species. nih.govnih.govnih.gov Plasmid-mediated quinolone resistance (PMQR) mechanisms typically confer low-level resistance on their own, but they can facilitate the selection of higher-level resistance mutations. nih.govnih.gov

Qnr Proteins (e.g., QnrA, QnrB, QnrS)

The qnr genes represent a key family of PMQR determinants. nih.govnih.govophrp.org These genes encode pentapeptide repeat proteins that protect the bacterial DNA gyrase and topoisomerase IV from the inhibitory effects of fluoroquinolones. oup.comnih.govacs.org Several families of qnr genes have been identified, including qnrA, qnrB, and qnrS, each with multiple alleles. nih.govnih.govresearchgate.net

| Qnr Protein Family | Function |

| QnrA | Protects DNA gyrase and topoisomerase IV from fluoroquinolones. oup.comnih.gov |

| QnrB | Protects DNA gyrase and topoisomerase IV from fluoroquinolones. oup.comnih.gov |

| QnrS | Protects DNA gyrase and topoisomerase IV from fluoroquinolones. oup.comnih.gov |

Qnr proteins function by directly interacting with the target enzymes, DNA gyrase and topoisomerase IV. oup.comacs.org This binding is thought to physically block the fluoroquinolone from accessing its binding site on the enzyme-DNA complex, thereby preventing the drug from stabilizing the cleavage complex and inducing lethal DNA breaks. oup.comacs.org By shielding their targets, Qnr proteins reduce the susceptibility of the bacteria to temafloxacin and other fluoroquinolones. nih.govoup.com

Aminoglycoside Acetyltransferase Variants (e.g., AAC(6')-Ib-cr)

Another important PMQR mechanism involves an enzyme variant, AAC(6')-Ib-cr. nih.govmdpi.com This enzyme is a modified version of an aminoglycoside acetyltransferase that has gained the ability to acetylate certain fluoroquinolones. nih.govnih.gov The aac(6')-Ib-cr gene is often found on plasmids that also carry other resistance determinants. mdpi.commcmaster.ca

The AAC(6')-Ib-cr enzyme specifically targets the piperazinyl substituent of fluoroquinolones like ciprofloxacin and norfloxacin (B1679917). nih.govresearchgate.net Through acetylation, the enzyme modifies the structure of the fluoroquinolone, reducing its ability to bind to and inhibit DNA gyrase and topoisomerase IV. nih.govresearchgate.net This enzymatic inactivation contributes to a low level of resistance to the affected fluoroquinolones. nih.gov The presence of the aac(6')-Ib-cr gene can therefore decrease the efficacy of temafloxacin if it possesses a susceptible chemical structure.

Plasmid-Encoded Efflux Pumps (e.g., QepA, OqxAB)

Plasmid-mediated resistance represents a significant challenge in antimicrobial therapy, allowing for the rapid dissemination of resistance determinants among bacterial populations. Among these, plasmid-encoded efflux pumps play a crucial role in conferring resistance to a broad range of antimicrobial agents, including fluoroquinolones. Two notable examples of such pumps are the Quinolone Efflux Pump (QepA) and the OqxAB pump.

The QepA efflux pump, belonging to the major facilitator superfamily (MFS) of transporters, was first identified in Escherichia coli. nih.gov It actively extrudes hydrophilic fluoroquinolones, such as norfloxacin and ciprofloxacin, from the bacterial cell, thereby reducing their intracellular concentration and efficacy. nih.gov The qepA gene is often located on mobile genetic elements like plasmids, which can also carry other resistance genes, such as those for 16S rRNA methyltransferases (e.g., rmtB) and β-lactamases (e.g., blaTEM-1), contributing to multidrug resistance. diva-portal.org While direct studies on the specific interaction of Temafloxacin with the QepA pump are limited, its structural similarity to other fluoroquinolones suggests it is a likely substrate. The expression of qepA can be induced by exposure to sub-inhibitory concentrations of certain antibiotics, including ciprofloxacin, highlighting a responsive mechanism of resistance. nih.gov

The OqxAB efflux pump, a member of the resistance-nodulation-division (RND) family, is another significant plasmid-mediated resistance mechanism. nih.gov Originally identified for its role in olaquindox (B1677201) resistance, it has since been shown to confer resistance to a wide array of compounds, including various fluoroquinolones. nih.govbrieflands.com The oqxAB genes are found on plasmids and can be readily transferred between different bacterial species, contributing to the spread of resistance. dovepress.com Studies have demonstrated a significant correlation between the presence of oqxAB genes and resistance to ciprofloxacin in clinical isolates of Klebsiella pneumoniae. nih.gov The OqxAB pump is known to extrude a variety of antimicrobial agents, and given the broad substrate profile of RND pumps, it is plausible that Temafloxacin is also a substrate.

The following table summarizes the characteristics of the QepA and OqxAB efflux pumps:

| Efflux Pump | Pump Family | Known Fluoroquinolone Substrates | Genetic Location | Associated Resistance Mechanisms |

|---|---|---|---|---|

| QepA | Major Facilitator Superfamily (MFS) | Norfloxacin, Ciprofloxacin, Enrofloxacin nih.gov | Plasmids diva-portal.org | rmtB (aminoglycoside resistance), blaTEM-1 (β-lactam resistance) diva-portal.org |

| OqxAB | Resistance-Nodulation-Division (RND) | Flumequine, Ciprofloxacin, Norfloxacin brieflands.com | Plasmids and Chromosomes brieflands.com | Confers resistance to multiple antimicrobial agents dovepress.comnih.gov |

Horizontal Gene Transfer and Global Spread of Resistance Plasmids

Horizontal gene transfer (HGT) is a primary driver in the evolution and dissemination of antimicrobial resistance. bioguardlabs.com This process allows for the transfer of genetic material, including antibiotic resistance genes, between different bacteria, even across species barriers. nih.gov Plasmids, as mobile genetic elements, are key vehicles in HGT, facilitating the rapid spread of resistance determinants through conjugation, a process of direct cell-to-cell contact. bioguardlabs.com

The global spread of plasmid-mediated quinolone resistance (PMQR) is a significant public health concern. nih.gov Resistance plasmids often carry not just one, but multiple resistance genes, leading to the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) pathogens. nih.gov These plasmids can be transferred between a wide range of bacterial species, from commensal organisms to pathogenic bacteria, creating a vast reservoir of resistance. frontiersin.orgresearchgate.net

While specific data on the global spread of plasmids carrying resistance genes to Temafloxacin hydrochloride are not extensively documented, the general mechanisms of fluoroquinolone resistance dissemination are well-established. The same plasmids that carry genes conferring resistance to widely used fluoroquinolones like ciprofloxacin and norfloxacin have the potential to carry and spread resistance to other members of the fluoroquinolone class, including Temafloxacin. The co-localization of resistance genes for different antibiotic classes on the same plasmid means that the use of one antibiotic can co-select for resistance to others, further complicating treatment strategies. nih.gov The spread of these resistance plasmids is not confined to clinical settings but is also observed in environmental and agricultural contexts, highlighting the interconnectedness of different ecosystems in the dissemination of antibiotic resistance. bioguardlabs.com

Frequency and Rate of Spontaneous Resistance Mutation to Temafloxacin

Spontaneous mutations in bacterial DNA are a fundamental mechanism of acquiring resistance to antimicrobial agents. For fluoroquinolones, including Temafloxacin, resistance primarily arises from mutations in the genes encoding their target enzymes, DNA gyrase and topoisomerase IV. The frequency at which these spontaneous mutations occur is a critical factor in predicting the likelihood of resistance development during therapy.

In vitro studies have been conducted to determine the frequency of spontaneous resistance mutations to Temafloxacin. In a study involving 13 bacterial strains, the frequency of spontaneous mutation to Temafloxacin at concentrations four and eight times the minimum inhibitory concentration (MIC) was found to range from less than 1 x 10⁻¹⁰ to 1.4 x 10⁻⁷. nih.gov Notably, Temafloxacin demonstrated a lower frequency of resistance development in both methicillin-sensitive and methicillin-resistant Staphylococcus aureus when compared to ciprofloxacin and ofloxacin (B1677185). nih.gov

The rate of spontaneous mutation is influenced by several factors, including the specific bacterial species, the concentration of the antibiotic, and the presence of pre-existing mutations that may facilitate the development of higher-level resistance. nih.gov

The following table presents a summary of the frequency of spontaneous resistance mutation to Temafloxacin as reported in the literature:

| Bacterial Strain Type | Antibiotic | Frequency of Spontaneous Resistance Mutation |

|---|---|---|

| Various (13 strains) | Temafloxacin | < 1 x 10⁻¹⁰ to 1.4 x 10⁻⁷ nih.gov |

| Methicillin-Sensitive and -Resistant Staphylococcus aureus | Temafloxacin | Lower than Ciprofloxacin and Ofloxacin nih.gov |

| Ciprofloxacin, Ofloxacin | Higher than Temafloxacin nih.gov |

Analysis of Cross-Resistance Patterns with Other Fluoroquinolones and Antimicrobial Classes

Cross-resistance, where resistance to one antimicrobial agent confers resistance to other, often structurally related, agents, is a common phenomenon with fluoroquinolones. This is primarily due to the shared mechanisms of action and resistance. Mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which are the primary targets of fluoroquinolones, typically result in reduced susceptibility to multiple drugs within this class.

Studies have demonstrated that cross-resistance exists between Temafloxacin and other fluoroquinolones. nih.gov Bacterial isolates resistant to one fluoroquinolone are often resistant to others, although the degree of cross-resistance can vary. nih.gov A comparative study of six fluoroquinolones, including Temafloxacin, ciprofloxacin, enoxacin, fleroxacin, lomefloxacin, and ofloxacin, showed that while there were some differences in their activity spectra, cross-resistance was a significant factor. nih.gov For routine susceptibility testing, it has been suggested that one fluoroquinolone could potentially act as a class representative for predicting susceptibility to others. nih.gov

Cross-resistance is not limited to the fluoroquinolone class. The selection of mutants with resistance to fluoroquinolones can also lead to decreased susceptibility to other unrelated antibiotic classes. For instance, certain mutants of Klebsiella pneumoniae selected for resistance to quinolones have shown reduced susceptibility to β-lactam antibiotics. nih.gov This can be attributed to mechanisms such as changes in outer membrane proteins that affect the permeability of multiple drug classes. nih.gov Similarly, resistance to other antibiotic classes, such as tetracyclines and chloramphenicol, can select for mutants with decreased susceptibility to fluoroquinolones. clinician.com

The following table provides an overview of the cross-resistance patterns observed with Temafloxacin:

| Antibiotic Class | Cross-Resistance with Temafloxacin | Underlying Mechanisms |

|---|---|---|

| Other Fluoroquinolones (e.g., Ciprofloxacin, Ofloxacin, Levofloxacin) | Observed nih.govnih.gov | Target site mutations (gyrA, parC), Efflux pumps nih.gov |

| β-Lactams | Possible in certain mutants nih.gov | Changes in outer membrane proteins affecting permeability nih.gov |

| Aminoglycosides | Possible in multi-drug resistant strains nih.gov | Efflux pumps, alterations in cell envelope nih.gov |

Biofilm-Associated Resistance Mechanisms to Fluoroquinolones

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.gov This mode of growth provides significant protection against environmental stresses, including the action of antimicrobial agents. Bacteria within a biofilm can be up to 1,000 times more tolerant to antibiotics than their planktonic (free-swimming) counterparts. youtube.com This increased recalcitrance is multifactorial and involves several interconnected mechanisms.

For fluoroquinolones, including Temafloxacin, biofilm-associated resistance is a major clinical challenge. The mechanisms contributing to this resistance include:

Reduced Antibiotic Penetration: The dense EPS matrix of the biofilm can act as a physical barrier, limiting the diffusion of antibiotics to the bacterial cells within the deeper layers of the biofilm. nih.gov This can prevent the antibiotic from reaching its intracellular targets at effective concentrations.

Altered Microenvironment: The biofilm matrix can create localized microenvironments with gradients of nutrients, oxygen, and pH. This can lead to the development of physiologically heterogeneous bacterial populations, including dormant or slow-growing cells (persister cells) that are inherently less susceptible to the action of many antibiotics, including fluoroquinolones, which are most effective against actively dividing cells.

Induction of Resistance Genes: The biofilm environment can trigger the expression of specific genes that contribute to antibiotic resistance. This includes the upregulation of efflux pumps that actively transport antibiotics out of the bacterial cells. nih.gov

Enhanced Horizontal Gene Transfer: The close proximity of bacterial cells within a biofilm facilitates the exchange of genetic material, including plasmids carrying antibiotic resistance genes, through horizontal gene transfer. nih.gov This can lead to the rapid acquisition and spread of resistance within the biofilm community.

Stress Responses: The stressful conditions within a biofilm can induce bacterial stress responses, such as the SOS response, which has been shown to contribute to increased tolerance to fluoroquinolones like ofloxacin.

While specific studies focusing solely on Temafloxacin in biofilms are limited, the general principles of biofilm-mediated resistance to fluoroquinolones are well-established and are expected to apply to Temafloxacin as a member of this class.

Analytical Methodologies for Characterization and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

An effective HPLC method is essential for the quality control of (R)-Temafloxacin hydrochloride, allowing for the precise determination of its purity and the quantification of any impurities present. nih.govturkjps.org These impurities can originate from the manufacturing process or arise from the degradation of the drug substance over time. conicet.gov.ar

Reversed-Phase HPLC System Development and Optimization

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed method for the analysis of fluoroquinolones like temafloxacin (B1682013). nih.govnih.gov The development of a robust RP-HPLC system involves the careful selection and optimization of several parameters to achieve the desired separation. A study detailing the determination of minor impurities in temafloxacin hydrochloride utilized a reversed-phase system to separate manufacturing impurities and degradation products. nih.gov The optimization of such a system is critical for ensuring accurate and reproducible results. japtronline.com

Gradient Elution Programming for Resolution Enhancement

To effectively separate a complex mixture of the main compound and its various impurities, a gradient elution program is often necessary. nih.gov This technique involves changing the composition of the mobile phase during the chromatographic run, which enhances the resolution of the separated peaks. researchgate.net For the analysis of temafloxacin hydrochloride and its impurities, a gradient elution program was successfully employed to achieve optimal separation. nih.gov The ability to modify the mobile phase composition over time allows for the elution of compounds with a wide range of polarities, which is often the case with API and impurity mixtures.

Stationary Phase and Mobile Phase Composition Optimization

The choice of stationary and mobile phases is paramount in developing a successful HPLC method. For the analysis of temafloxacin hydrochloride, various reversed-phase columns were assessed, with a 5-micron Nucleosil C18 packing providing the best resolution. nih.gov The mobile phase composition is equally critical and typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. asianjpr.comnih.gov The pH of the aqueous component and the ratio of the organic solvent are key parameters that are optimized to achieve the desired retention and separation characteristics of the analytes. mdpi.comnih.gov

Identification and Characterization of Impurities and Degradation Products

A crucial aspect of pharmaceutical analysis is the identification and characterization of impurities and degradation products. conicet.gov.ar This knowledge is vital for understanding the stability of the drug substance and for ensuring its safety and efficacy.

Characterization of Manufacturing Impurities

Impurities can be introduced during the synthesis of the active pharmaceutical ingredient. conicet.gov.ar A comprehensive analysis of temafloxacin hydrochloride has allowed for the separation and determination of these manufacturing-related impurities. nih.gov The characterization of these impurities is essential for controlling the quality of the bulk drug substance.

Identification of Degradation Products of Temafloxacin Hydrochloride

Temafloxacin hydrochloride, like many pharmaceutical compounds, can degrade under various stress conditions such as exposure to acid, base, heat, light, and oxidizing agents. nih.gov Studies have been conducted to separate and identify the degradation products formed under these conditions. nih.gov Understanding the degradation pathways is crucial for establishing appropriate storage conditions and shelf-life for the drug product. Advanced oxidation processes have been noted as a potential cause of degradation for fluoroquinolones, leading to the formation of various by-products. nih.govmdpi.comresearchgate.net

Data Tables

Table 1: HPLC Method Parameters for (R)-Temafloxacin Hydrochloride Analysis

| Parameter | Details | Source |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Mode | Reversed-Phase (RP) | nih.gov |

| Stationary Phase | 5-micron Nucleosil C18 | nih.gov |

| Elution | Gradient Elution | nih.gov |

| Detection | UV at 280 nm | nih.gov |

Spectroscopic Techniques for Structural Elucidation (e.g., Mass Spectrometry, NMR for impurities)

The definitive identification and structural characterization of impurities in (R)-Temafloxacin hydrochloride rely on powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process. conicet.gov.arresearchgate.net

Mass Spectrometry (MS): MS is a highly sensitive technique used for the qualitative and quantitative analysis of impurities. veeprho.com Gas Chromatography-Mass Spectrometry (GC-MS) is effective for thermally stable and volatile compounds. semanticscholar.org For less volatile or thermally labile impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. veeprho.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities. veeprho.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including impurities in drug substances. conicet.gov.arsemanticscholar.org It provides detailed information about the magnetic properties of atomic nuclei, allowing for the determination of the molecular structure. semanticscholar.org

¹H and ¹³C NMR: These are the primary NMR techniques used for structural elucidation. semanticscholar.org

2D NMR Techniques: More complex structures can be deciphered using two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). researchgate.netveeprho.com These techniques help to establish connectivity between different atoms within a molecule.

The combination of MS and NMR provides a comprehensive picture of an impurity's structure. MS provides the molecular weight and elemental composition, while NMR reveals the specific arrangement of atoms.

Validation of Analytical Methods: Linearity, Precision, and Detection Limits

To ensure that analytical methods for (R)-Temafloxacin hydrochloride are reliable and produce accurate results, they must be validated. scielo.br Validation involves assessing several key parameters, including linearity, precision, and detection limits.

Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net For the determination of temafloxacin, HPLC methods have shown a linear response for the compound up to at least 20 micrograms/ml. nih.gov In impurity profiling, detector response for individual impurities was found to be linear up to approximately 50 micrograms/ml. nih.gov Calibration curves for temafloxacin have been shown to be reproducible and highly linear, with correlation coefficients typically averaging over 0.9995. nih.gov

Precision: Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD).

Assay Precision: For the bulk drug of temafloxacin, assay precision (RSD) values were reported to be ±1.2% or better. nih.gov

Intra-assay Precision: The mean intra-assay coefficient of variation for determining temafloxacin concentrations in plasma was 0.7%. nih.gov

Inter-assay Precision: Inter-assay coefficients of variation for quality control samples averaged 4% or lower for concentrations in the 0.15-10 micrograms/ml range. nih.gov For impurity quantification, precision (RSD) ranged from 4.7% to 29% in typical bulk drug lots. nih.gov

Detection Limits: The limit of detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The limit of quantitation (LOQ) is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. researchgate.net

The LOQ for temafloxacin in biological matrices is approximately 10 ng/ml. nih.gov

An alternative procedure involving methylene (B1212753) chloride extraction can extend the detection limits to below 1 ng/ml. nih.gov

For impurities, a high-performance liquid chromatography (HPLC) procedure allows for the quantitation of impurities down to approximately the 0.05% level. nih.gov

Interactive Data Table: Validation Parameters for Temafloxacin Analytical Methods

| Parameter | Finding | Reference |

| Linearity | Linear response up to at least 20 µg/mL for the main compound. | nih.gov |

| Linear response for individual impurities up to approximately 50 µg/mL. | nih.gov | |

| Correlation coefficients for calibration curves typically average over 0.9995. | nih.gov | |

| Precision (RSD) | Assay precision for bulk drug: ≤ ±1.2%. | nih.gov |

| Intra-assay precision in plasma: 0.7%. | nih.gov | |

| Inter-assay precision (0.15-10 µg/mL): ≤ 4%. | nih.gov | |

| Impurity quantification precision: 4.7% to 29%. | nih.gov | |

| Detection Limits | LOQ in biological matrices: ~10 ng/mL. | nih.gov |

| Extended detection limit: < 1 ng/mL. | nih.gov | |

| Impurity quantification limit: ~0.05%. | nih.gov |

Chromatographic Methods for Impurity Profiling

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the workhorses for separating and quantifying impurities in (R)-Temafloxacin hydrochloride. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the determination of impurities. nih.gov A gradient elution system, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of manufacturing impurities and degradation products. nih.gov

Columns: A variety of reversed-phase columns have been evaluated, with a 5-micron Nucleosil C18 packing providing optimum resolution for impurity separation. nih.gov

Detection: UV detection at 280 nm is commonly used and provides a linear response for temafloxacin and related compounds. nih.gov Fluorescence detection can also be used, particularly for biological matrices, offering high sensitivity. nih.gov

An established HPLC method allows for the quantification of impurities to approximately the 0.05% level. nih.gov The system should be capable of resolving temafloxacin from its potential impurities and degradation products. nih.gov

Pharmacokinetic and Metabolic Studies in Non Human/theoretical Models

Absorption Characteristics in Preclinical Models